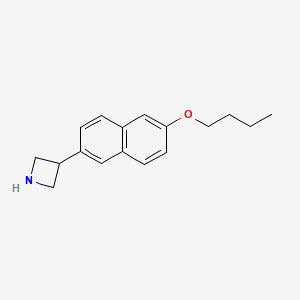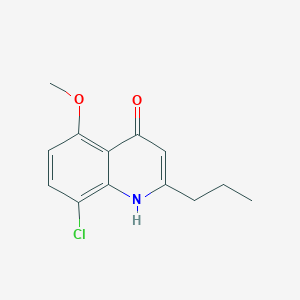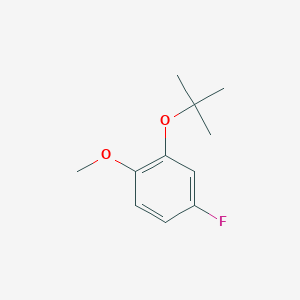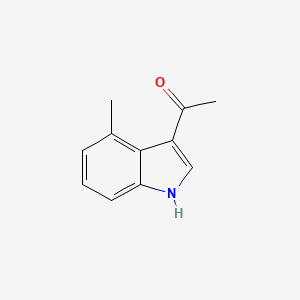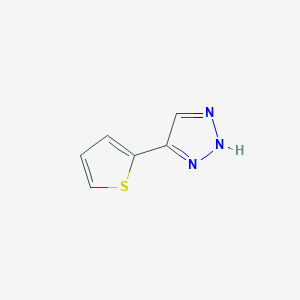
4-(2-Thienyl)-1H-1,2,3-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Thienyl)-1H-1,2,3-triazole is a heterocyclic compound that features a triazole ring fused with a thiophene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Thienyl)-1H-1,2,3-triazole typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) ions, which facilitate the formation of the triazole ring. The reaction conditions generally include the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile, and the reaction is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, the purification process may involve techniques such as recrystallization, column chromatography, or distillation to obtain the desired purity.
化学反応の分析
Types of Reactions: 4-(2-Thienyl)-1H-1,2,3-triazole undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the thiophene and triazole rings.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines or thiols are used under various conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazoles.
Substitution: Halogenated, alkylated, or aminated derivatives.
科学的研究の応用
4-(2-Thienyl)-1H-1,2,3-triazole has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and neuroprotective effects.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.
作用機序
The mechanism of action of 4-(2-Thienyl)-1H-1,2,3-triazole involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. In cancer research, it may induce apoptosis by targeting specific signaling pathways and enzymes involved in cell proliferation.
類似化合物との比較
Thiazoles: Compounds with a similar sulfur-containing heterocyclic ring.
Imidazoles: Heterocycles with nitrogen atoms in the ring, similar to triazoles.
Oxazoles: Heterocycles containing oxygen and nitrogen atoms.
Uniqueness: 4-(2-Thienyl)-1H-1,2,3-triazole stands out due to its unique combination of a thiophene and triazole ring, which imparts distinct electronic and steric properties. This combination enhances its reactivity and potential for diverse applications compared to other similar heterocycles.
特性
分子式 |
C6H5N3S |
|---|---|
分子量 |
151.19 g/mol |
IUPAC名 |
4-thiophen-2-yl-2H-triazole |
InChI |
InChI=1S/C6H5N3S/c1-2-6(10-3-1)5-4-7-9-8-5/h1-4H,(H,7,8,9) |
InChIキー |
QWZVHIYHAVSECN-UHFFFAOYSA-N |
正規SMILES |
C1=CSC(=C1)C2=NNN=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


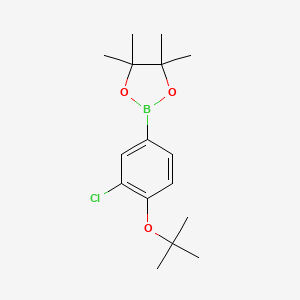
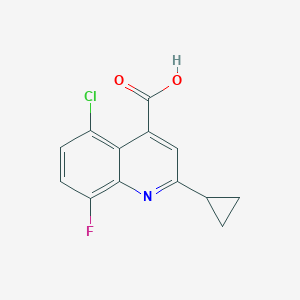
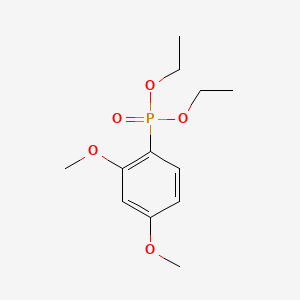
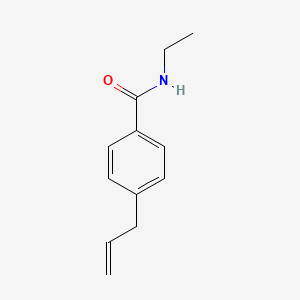
![10,11-Dihydro-5H-benzo[4,5]cyclohepta[1,2-d]pyrimidin-2-amine](/img/structure/B13709360.png)
![2-(1,4-Dioxaspiro[4.5]decan-8-yl)pyrimidine](/img/structure/B13709365.png)
![(R)-3-[2-[cis-4-(6-Fluoro-4-quinolyl)cyclohexyl]acetyl]-4-phenyl-2-oxazolidinone](/img/structure/B13709382.png)
